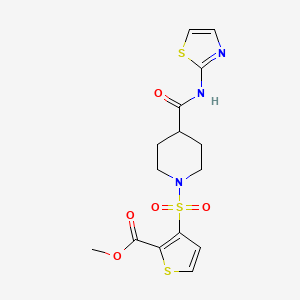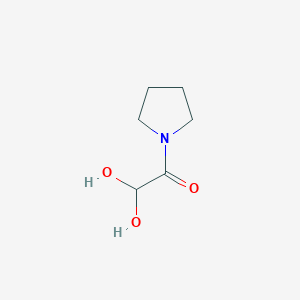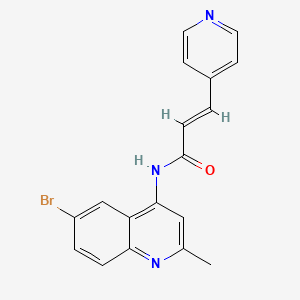
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
Target of Action
The primary target of the compound N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide is Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound acts as a potent and selective inhibitor of ALK . It binds to the ATP-binding site of ALK, thereby inhibiting the autophosphorylation of ALK, downstream signaling pathways, and the growth of ALK-dependent cancer cells .
Biochemical Pathways
The inhibition of ALK disrupts its downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways . These pathways are involved in cell cycle regulation, survival, and proliferation. Therefore, the inhibition of ALK can lead to the suppression of tumor cell growth and induction of apoptosis .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, formulation, route of administration, and dose .
Result of Action
The result of the compound’s action is the inhibition of tumor cell growth and the induction of apoptosis in ALK-dependent cancer cells . This can lead to a reduction in tumor size and potentially contribute to the treatment of cancers such as non-small cell lung cancer (NSCLC) where ALK plays a role .
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide is a highly selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the dosing and administration of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases. Finally, the development of more potent and selective mGluR5 antagonists may lead to the discovery of new therapeutic agents for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 4-methylpiperazine to form 4-methylbenzoyl-4-methylpiperazine. This intermediate compound is then reacted with 4-methoxyphenylethylamine to yield this compound. The synthesis method has been optimized to produce high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of addiction, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-4-6-19(7-5-17)22(26)23-16-21(25-14-12-24(2)13-15-25)18-8-10-20(27-3)11-9-18/h4-11,21H,12-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQPPOLNTYJJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2786013.png)
![4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2786014.png)


![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2786017.png)
![(Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2786018.png)


![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2786023.png)
![7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2786026.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2786027.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2786035.png)
